molecular formula C11H8Cl2N2O2S B11520340 (5Z)-5-(3,5-dichloro-2-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one

(5Z)-5-(3,5-dichloro-2-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one

Cat. No.: B11520340
M. Wt: 303.2 g/mol
InChI Key: XPUQRLFZNKYCJV-BAQGIRSFSA-N
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Description

(5Z)-5-[(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the dichloro and methoxy groups on the phenyl ring, along with the thiazolidinone core, contributes to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 3,5-dichloro-2-methoxybenzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the thiazolidinone ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-[(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound has been studied for its antimicrobial properties. It has shown activity against a range of bacterial and fungal pathogens, making it a potential candidate for the development of new antimicrobial agents.

Medicine

In medicine, the compound’s anti-inflammatory and anticancer properties have been explored. It has been found to inhibit the growth of certain cancer cell lines and reduce inflammation in animal models.

Industry

Industrially, (5Z)-5-[(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE can be used in the development of new pharmaceuticals and agrochemicals due to its diverse biological activities.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets. The compound can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Its anti-inflammatory action is thought to be due to the inhibition of pro-inflammatory cytokines. The anticancer activity may involve the induction of apoptosis in cancer cells through the activation of caspases and other apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds, such as pioglitazone and rosiglitazone, are used as antidiabetic agents. They share the thiazolidinone core but differ in their substituents and biological activities.

    Thiazolidinones: Other thiazolidinones with different substituents on the phenyl ring or different functional groups can have varying biological activities.

Uniqueness

(5Z)-5-[(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE is unique due to the specific combination of dichloro and methoxy groups on the phenyl ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H8Cl2N2O2S

Molecular Weight

303.2 g/mol

IUPAC Name

(5Z)-2-amino-5-[(3,5-dichloro-2-methoxyphenyl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C11H8Cl2N2O2S/c1-17-9-5(2-6(12)4-7(9)13)3-8-10(16)15-11(14)18-8/h2-4H,1H3,(H2,14,15,16)/b8-3-

InChI Key

XPUQRLFZNKYCJV-BAQGIRSFSA-N

Isomeric SMILES

COC1=C(C=C(C=C1Cl)Cl)/C=C\2/C(=O)N=C(S2)N

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)C=C2C(=O)N=C(S2)N

Origin of Product

United States

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